3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Description
3-(4-Chlorophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based compound featuring a 4-chlorophenyl substituent at the 3-position and a carbohydrazide moiety at the 5-position. Structural modifications, such as hydrazone formation or substitution with aromatic groups, enhance its bioactivity. For instance, the derivative (E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (compound 26) demonstrated potent growth inhibition (IC50 = 0.28 µM) and apoptosis induction in A549 lung cancer cells .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-7-3-1-6(2-4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHLSZFCPXYIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the pyrazole ring. The reaction conditions include heating the mixture under reflux in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pressure, can help optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Pyrazole-5-carboxylic acid derivatives.
Reduction Products: Pyrazole-5-amine derivatives.
Substitution Products: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits a wide range of biological activities, including:
- Anticancer Properties : Studies have shown that 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide can inhibit the growth of various cancer cell lines, including A549 lung cancer cells. Its mechanism involves inducing apoptosis and inhibiting cell proliferation in a dose-dependent manner .
- Antimicrobial Activity : This compound has demonstrated significant antimicrobial effects against various bacterial strains and fungi. It has been tested against E. coli, Bacillus subtilis, and Aspergillus niger, showing promising results comparable to standard antibiotics .
- Anti-inflammatory Effects : Research indicates that it can reduce inflammatory markers such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that allow for modifications in substituents on the pyrazole ring. This flexibility enables the design of derivatives with enhanced biological activities. The synthesis methods generally include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives.
- Introduction of the Chlorophenyl Group : Achieved through electrophilic substitution reactions.
- Carbohydrazide Functionalization : Involves coupling reactions with appropriate hydrazides.
Case Studies
Several case studies have documented the efficacy of this compound:
- Anticancer Efficacy : A study demonstrated that this compound inhibited A549 cell proliferation by inducing apoptosis, with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Antimicrobial Screening : In vitro tests revealed that it exhibited high antibacterial activity against E. coli strains, showcasing potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .
- Anti-inflammatory Research : Experimental models indicated that this compound significantly reduced edema in carrageenan-induced inflammation models, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism by which 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide exerts its effects involves interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators. Additionally, its anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Pyrazole Derivatives
Structural Modifications and Anticancer Activity
Pyrazole carbohydrazide derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key compounds:
Table 1: Comparative Cytotoxicity and Mechanisms of Pyrazole Derivatives
| Compound Name & Structure | Target Cell Line(s) | IC50/GI50 (µM) | Mechanism of Action | Key Structural Features |
|---|---|---|---|---|
| 3-(4-Chlorophenyl)-1H-pyrazole-5-carbohydrazide (Parent Compound) | A549 | Not explicitly reported | Apoptosis induction | 4-Chlorophenyl, carbohydrazide |
| (E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene) derivative (26) | A549 | 0.28 | Apoptosis via mitochondrial pathway | 4-tert-butylbenzyl, chloro-hydroxyphenyl hydrazone |
| 1-(3-(4-Chlorophenoxy)-2-hydroxypropyl) derivative | NCI-H460 | 48 (48 h), 32 (72 h) | Autophagy induction | Chlorophenoxypropyl group |
| SKi-178 (N′-[(1E)-1-(3,4-dimethoxy) ethyldiene] derivative) | SK1 enzyme | Ki = 1.3 | Sphingosine kinase 1 (SK1) inhibition | Methoxy and methyl groups enhancing selectivity |
| 3-(1H-Indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives (17, 18) | HepG-2, BT474 | 0.71–1.39 | S-phase cell cycle arrest | Indole substituent at 3-position |
| Tricyclic-napthopyrazole derivative (13) | Broad panel | GI50 = 0.08 | Multi-target inhibition | Tricyclic fused ring system |
Key Findings and Trends
Substituent Effects on Potency :
- The 4-tert-butylbenzyl group in compound 26 significantly enhances cytotoxicity (IC50 = 0.28 µM) compared to the parent compound, likely due to improved lipophilicity and target binding .
- Indole-substituted derivatives (e.g., compounds 17, 18) show superior activity against HepG-2 (IC50 = 0.71 µM) compared to chlorophenyl analogs, suggesting heteroaromatic groups enhance DNA interaction .
Mechanistic Divergence: Derivatives with chlorophenoxypropyl groups induce autophagy in NCI-H460 cells without apoptosis, indicating a ROS-mediated pathway distinct from mitochondrial apoptosis . SKi-178 exemplifies non-lipid SK1 inhibitors, where methoxy groups reduce cytotoxicity while improving enzyme selectivity .
Broad-Spectrum vs. Selective Activity :
- Tricyclic-napthopyrazole derivatives (e.g., compound 13) exhibit broad-spectrum activity (GI50 = 0.08 µM) due to multi-target effects, whereas simpler analogs like compound 26 are cell-line-specific .
Biological Activity
3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.
Overview of Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly in glioblastoma models.
- Antimicrobial Activity : It exhibits antibacterial and antifungal properties against various pathogens.
- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated its effects on glioblastoma cells, demonstrating significant inhibition of cell growth and induction of apoptosis.
Case Study: Glioblastoma Inhibition
A study investigated the effects of the compound on patient-derived glioblastoma stem cells. The results indicated that:
- Inhibition of Neurosphere Formation : The compound significantly inhibited the formation of neurospheres, which are indicative of cancer stem cell properties.
- Low Cytotoxicity to Non-cancerous Cells : It displayed selective toxicity, sparing non-cancerous cells even at higher concentrations.
This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been documented against various bacterial strains.
Table 1: Antimicrobial Activity Profile
| Pathogen | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Active | 50 μg/mL |
| Escherichia coli | Active | 40 μg/mL |
| Candida albicans | Moderate | 60 μg/mL |
The presence of the chlorophenyl group enhances the compound's interaction with microbial targets, leading to increased antimicrobial activity.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
The anti-inflammatory effects are believed to stem from the compound's ability to inhibit key signaling pathways involved in inflammation, including NF-kB and MAPK pathways. This inhibition can lead to reduced expression of inflammatory mediators.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
